molecular formula C10H11N3 B1317198 4-(4-Metil-1H-imidazol-1-il)bencenamina CAS No. 102791-87-7

4-(4-Metil-1H-imidazol-1-il)bencenamina

Número de catálogo: B1317198
Número CAS: 102791-87-7
Peso molecular: 173.21 g/mol
Clave InChI: PJUPTRYCQKQLCI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-(4-Methyl-1H-imidazol-1-yl)benzenamine is a heterocyclic aromatic amine with the molecular formula C10H11N3. It is characterized by the presence of an imidazole ring substituted with a methyl group at the 4-position and an aniline moiety at the 1-position. This compound is often used as a building block in organic synthesis and has various applications in scientific research and industry.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has shown potential as a tyrosine kinase inhibitor , which is crucial in treating various cancers, including leukemia. For example, derivatives of this compound have been synthesized and evaluated for their ability to inhibit protein kinases such as Bcr-Abl, which plays a significant role in chronic myeloid leukemia (CML) treatment .

Case Study: Anticancer Activity
In vitro studies demonstrated that the compound exhibited IC50 values ranging from 1.42 to 4.56 µM against different leukemia and renal carcinoma cell lines. The mechanism involves inhibiting protein kinases, leading to reduced cell proliferation .

Antimicrobial Properties

Research indicates that 4-(4-methyl-1H-imidazol-1-yl)benzenamine possesses antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest effective antibacterial action, making it a candidate for developing new antimicrobial agents.

Antibacterial Efficacy Table:

BacteriaMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Synthesis of Novel Compounds

The compound serves as a building block in the synthesis of more complex molecules. For instance, it can be used to create various derivatives with enhanced biological activities or tailored properties for specific applications in pharmaceuticals or agrochemicals .

Synthesis Methods Overview:
Several synthetic routes have been developed for preparing derivatives of this compound, often involving reactions with substituted purines or other aromatic compounds to enhance its pharmacological profile .

Recent studies have highlighted the biological activity of 4-(4-methyl-1H-imidazol-1-yl)benzenamine:

Kinase Inhibition Data:

Compound% Inhibition at 0.5 µM% Inhibition at 10 µM
This Compound36%43%
Imatinib58%81%
Nilotinib100%62%

These results indicate that while the compound shows moderate inhibition compared to established drugs like imatinib and nilotinib, it still holds potential as a kinase inhibitor.

Case Studies on Structural Derivatives

Several case studies have investigated the biological activities of structurally similar compounds:

Cytotoxicity in Cancer Cells

A study demonstrated that derivatives with similar imidazole structures showed enhanced cytotoxicity against A549 (lung cancer) and HeLa (cervical cancer) cell lines, suggesting that modifications to the imidazole ring can significantly influence anticancer activity.

Synergistic Effects

Research indicated that combining this compound with other agents could lead to synergistic effects in inhibiting tumor growth, warranting further exploration into combination therapies.

Mecanismo De Acción

Target of Action

It is known that imidazole derivatives, such as 4-(4-methyl-1h-imidazol-1-yl)benzenamine, exhibit a broad range of biological activities . This suggests that they interact with multiple targets, potentially including enzymes, receptors, and other proteins.

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, often acting as inhibitors or activators . The exact interaction between 4-(4-Methyl-1h-imidazol-1-yl)benzenamine and its targets would depend on the specific target and the context of the biological system.

Biochemical Pathways

These could potentially include pathways related to the biological activities mentioned earlier, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, and others .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is bbb permeant . . These properties suggest that 4-(4-Methyl-1h-imidazol-1-yl)benzenamine could have good bioavailability.

Result of Action

Given the broad range of biological activities exhibited by imidazole derivatives, it is likely that the compound induces a variety of effects at the molecular and cellular levels . These could potentially include changes in enzyme activity, alterations in signal transduction pathways, and effects on cell proliferation or apoptosis, among others.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methyl-1H-imidazol-1-yl)benzenamine typically involves the reaction of 4-methylimidazole with 4-nitroaniline, followed by reduction of the nitro group to an amine. The reaction conditions often include the use of a suitable solvent such as ethanol or methanol and a reducing agent like hydrogen gas in the presence of a palladium catalyst .

Industrial Production Methods: In industrial settings, the production of 4-(4-Methyl-1H-imidazol-1-yl)benzenamine may involve large-scale catalytic hydrogenation processes. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis, ensuring consistent product quality .

Types of Reactions:

    Oxidation: 4-(4-Methyl-1H-imidazol-1-yl)benzenamine can undergo oxidation reactions, typically forming imidazole N-oxides.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed under conditions such as reflux in organic solvents[][3].

Major Products:

    Oxidation: Imidazole N-oxides.

    Reduction: Various reduced derivatives of the imidazole ring.

    Substitution: Functionalized imidazole derivatives with diverse applications[][3].

Comparación Con Compuestos Similares

  • 4-(1H-Imidazol-1-yl)benzenamine
  • 4-(1H-Imidazol-1-ylmethyl)benzoic acid
  • Methyl 4-(1H-imidazol-1-yl)benzoate

Comparison: 4-(4-Methyl-1H-imidazol-1-yl)benzenamine is unique due to the presence of a methyl group on the imidazole ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable tool in various research applications .

Actividad Biológica

4-(4-Methyl-1H-imidazol-1-yl)benzenamine, also known as a derivative of imidazole, has garnered attention in pharmacological research due to its diverse biological activities. This compound's structure, featuring an imidazole ring, allows for versatile interactions with various biological targets, particularly in the context of cancer therapy and enzyme inhibition.

The biological activity of 4-(4-Methyl-1H-imidazol-1-yl)benzenamine is primarily attributed to its ability to interact with protein kinases. These interactions can lead to the inhibition or activation of signaling pathways that are crucial for cell proliferation and survival. The imidazole moiety is known to form hydrogen bonds with amino acid residues in enzyme active sites, influencing enzymatic activity and cellular functions.

Key Targets

  • Protein Kinases : This compound has been shown to inhibit several key protein kinases, including Bcr-Abl and other receptor tyrosine kinases such as PDGF-R and VEGF-R, which are implicated in various neoplastic diseases .
  • Cell Signaling Pathways : By modulating kinase activity, 4-(4-Methyl-1H-imidazol-1-yl)benzenamine can affect downstream signaling pathways involved in cell growth, differentiation, and apoptosis.

Biological Activities

The compound exhibits a range of biological activities, including:

  • Anticancer Activity : Studies have demonstrated that derivatives of this compound can inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth . For instance, certain analogs showed significant inhibition against Bcr-Abl kinase, a target in chronic myeloid leukemia.
  • Antiviral Properties : Some studies indicate moderate antiviral activity against HIV by disrupting critical protein interactions necessary for viral replication .
  • Enzyme Inhibition : The compound has been explored for its potential as an enzyme inhibitor, particularly in relation to kinases involved in metabolic processes and disease pathways .

Research Findings

Recent studies have provided insights into the efficacy and mechanisms of action of 4-(4-Methyl-1H-imidazol-1-yl)benzenamine:

Case Studies

  • Anticancer Efficacy : A study evaluated the inhibitory effects of various derivatives on Bcr-Abl kinase. Among tested compounds, one derivative exhibited an inhibition rate exceeding 50%, indicating strong potential as a therapeutic agent against leukemia .
  • Antiviral Activity : Another investigation assessed the antiviral properties of related compounds, revealing that certain derivatives could inhibit HIV integrase activity effectively .

Data Tables

StudyCompoundTargetInhibition Rate (%)Notes
10Bcr-Abl Kinase>50%Significant anticancer activity
11hHIV Integrase33–45%Moderate antiviral activity

Propiedades

IUPAC Name

4-(4-methylimidazol-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c1-8-6-13(7-12-8)10-4-2-9(11)3-5-10/h2-7H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJUPTRYCQKQLCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C=N1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70580985
Record name 4-(4-Methyl-1H-imidazol-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70580985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102791-87-7
Record name 4-(4-Methyl-1H-imidazol-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70580985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of compound 6.0 4-methyl imidazole (1 mL, 10 mmol, 1 equiv.) in DMF at room temperature was added 1-fluoro-4-nitrobenzene 6.1 (820 mg, 10 mmol, 1 equiv.) and K2CO3 (1.38 g, 10 mmol, 1 equiv.). The resulting mixture was heated to 110° c for 4h before being cooled to room temperature, filtered through celite, and washed with EtOAc (20 mL×4). The collected filtrate was further washed with brine (50 mL×3) and dried over Na2SO4. After removal of solvent, the residue was diluted with MeOH (20 mL). Pd/C (50 mg, 5% mass equiv.) was added and the reaction flask was charged with a H2 balloon and stirred overnight at room temperature. The mixture was filtered through celite and washed with EtOAc (20 mL×3). The collected filtrate was concentrated and the residue was purified via flash chromatography (hexanes:EtOAc=1:1) to afford the desired product 6.3 4-(4-methyl-1H-imidazol-1-yl)benzenamine (1.0 g; 60%). LC-MS (M+H):174.15
[Compound]
Name
compound 6.0
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
820 mg
Type
reactant
Reaction Step One
Name
Quantity
1.38 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
4h
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

4-(4-methyl-1H-imidazol-1-yl)nitrobenzene (22.5 g; 0.87 mmol) is dissolved in abs. ethanol (250 mL), then SnCl2.2H2O (125 g; 0.55 mol) is added portion-wise, on cooling at 0° C. The resulting mixture is stirred at r.t. for 2 hours and heated at reflux overnight. The reaction mixture is then cooled at r.t. and the pH is adjusted to 12, by adding 30% KOH (500 mL), then KOH pellets under stirring. The resulting suspension is filtered and the cake is washed with ethanol, the combined filtrate and washings are concentrated and the residue is extracted with DCM. Concentration of the combined organic extracts afforded the title product as a slight brown solid (15.3 g; 80%), m.p.: 122-125° C. C10H11N3, MW 173.22.
Quantity
22.5 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
125 g
Type
reactant
Reaction Step Four
Quantity
250 mL
Type
solvent
Reaction Step Four
Yield
80%

Synthesis routes and methods III

Procedure details

To a solution of 1-fluoro-4-nitrobenzene (1.7 g, 12 mmol) in DMF (100 mL) was added 4-methyl-1H-imidazole (0.82 g, 10 mmol) and K2CO3 (11 g, 80 mmol). The mixture was heated at reflux under the argon atmosphere for 20 h. The mixture was filtered and the filtrate concentrated in vacuo. The residue was dissolved in EtOAc (100 mL) and washed with brine (100 mL×2). The organic layer was dried and concentrated. The solid was dissolved in MeOH and bubbled with Ar for 2 min. before adding 10% Pd—C. The hydrogenation was finished in 4 h. The catalyst was removed by filtration and solvent was removed in vacuo to afford title compound (1.5 g, 87%) as brown solid.
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
0.82 g
Type
reactant
Reaction Step One
Name
Quantity
11 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
87%

Synthesis routes and methods IV

Procedure details

To a solution of compound 6.0 4-methyl imidazole (1 mL, 10 mmol, 1 equiv.) in DMF at room temperature was added 1-fluoro-4-nitrobenzene 6.1 (820 mg, 10 mmol, 1 equiv.) and K2CO3 (1.38 g, 10 mmol, 1 equiv.). The resulting mixture was heated to 110° C. for 4 h before being cooled to room temperature, filtered through celite, and washed with EtOAc (20 mL×4). The collected filtrate was further washed with brine (50 mL×3) and dried over Na2SO4. After removal of solvent, the residue was diluted with MeOH (20 mL). Pd/C (50 mg, 5% mass equiv.) was added and the reaction flask was charged with a H2 balloon and stirred overnight at room temperature. The mixture was filtered through celite and washed with EtOAc (20 mL×3). The collected filtrate was concentrated and the residue was purified via flash chromatography (hexanes: EtOAc=1:1) to afford the desired product 6.3 4-(4-methyl-1H-imidazol-1-yl)benzenamine (1.0 g; 60%). LC-MS (M+H):174.15
[Compound]
Name
compound 6.0
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
820 mg
Type
reactant
Reaction Step One
Name
Quantity
1.38 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.